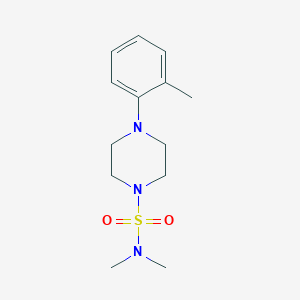

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide

Description

Historical Context of Piperazine Sulfonamide Development

Piperazine sulfonamides emerged from efforts to optimize the pharmacological properties of early sulfonamide antibiotics. The discovery of Prontosil in the 1930s marked the first therapeutic application of sulfonamides, but their limited bioavailability and specificity drove research into hybrid structures. Piperazine, initially isolated as an anthelmintic agent, gained prominence in the 1960s as a versatile scaffold for CNS drug development.

The integration of sulfonamide groups into piperazine frameworks began in the late 20th century, leveraging:

- Enhanced water solubility from sulfonamide’s polar characteristics

- Tunable receptor affinity via piperazine’s conformational flexibility

- Metabolic stability imparted by N-methylation

For example, SDI-157 (N,N-dimethyl-4-(2-methylpyrimidin-4-yl)piperazine-1-sulfonamide) demonstrated the utility of piperazine sulfonamides in targeting β-secretase (BACE1) for Alzheimer’s disease. Similarly, bicyclic piperazine sulfonamides showed 60-fold improvements in HIV-1 protease inhibition compared to earlier inhibitors.

Significance in Medicinal Chemistry and Drug Discovery

This compound’s significance lies in three key areas:

A. Enzyme Inhibition

The sulfonamide group acts as a bioisostere for carboxylate groups, enabling potent inhibition of metalloenzymes. For instance, piperazine sulfonamides disrupt:

- Dihydropteroate synthase in bacterial folate synthesis

- Carbonic anhydrase isoforms in glaucoma and epilepsy

- BACE1 in amyloid-β peptide production

B. Structural Versatility

The 2-methylphenyl substituent provides steric bulk for target selectivity, while N,N-dimethylation reduces metabolic oxidation. Computational studies reveal that the sulfonamide’s tetrahedral geometry mimics transition states in enzymatic reactions, enhancing binding affinity.

C. Therapeutic Applications

Piperazine sulfonamides are investigated for:

Position Within the Family of Piperazine Derivatives

N,N-Dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide occupies a unique niche among piperazine derivatives:

Key structural analogs include:

- N-(2,4-Dimethylphenyl)piperazine-1-sulfonamide : Differing in phenyl substitution pattern

- SDI-157 : Pyrimidine-substituted variant for CNS penetration

- Bicyclic piperazine sulfonamides : Conformationally restricted HIV protease inhibitors

Synthetic routes to these compounds often involve:

Properties

IUPAC Name |

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-12-6-4-5-7-13(12)15-8-10-16(11-9-15)19(17,18)14(2)3/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBZBPWDEJHOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution for Piperazine Functionalization

Mechanistic Insights and Optimization

Reaction Pathways and Intermediate Characterization

The synthesis proceeds through three distinct stages:

- Aryl Substitution : Piperazine’s primary amine acts as a nucleophile, displacing halides or other leaving groups on the aromatic ring.

- Sulfonylation : The secondary amine attacks the electrophilic sulfur in dimethylsulfamoyl chloride, forming a sulfonamide bond.

- Methylation : Alkylation of the sulfonamide nitrogen proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity.

Intermediate characterization via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is critical. For instance, the $$ ^1H $$ NMR spectrum of 4-(2-methylphenyl)piperazine exhibits distinctive aromatic protons at δ 7.2–7.4 ppm and piperazine methylene signals at δ 2.5–3.1 ppm.

Optimization of Reaction Conditions

- Temperature : Lower temperatures (0–25°C) during sulfonylation minimize side reactions, while methylation requires elevated temperatures (40–70°C) for completion.

- Solvent Selection : Dichloromethane and tetrahydrofuran are preferred for sulfonylation and methylation, respectively, due to their inertness and ability to solubilize intermediates.

- Catalysis : While transition metal catalysts are avoided in aryl substitution, phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance alkylation efficiency.

Purification and Analytical Validation

Crystallization and Trituration

Crude products are purified via recrystallization from ethanol or ethyl acetate. For example, trituration with diethyl ether removes unreacted starting materials and salts, yielding crystalline this compound with >95% purity.

Spectroscopic Characterization

- IR Spectroscopy : The sulfonamide group exhibits strong absorption bands at 1150–1350 cm$$^{-1}$$ (S=O asymmetric stretching) and 910–940 cm$$^{-1}$$ (S-N stretching).

- $$ ^1H $$ NMR : Key signals include the N,N-dimethyl singlet at δ 2.8 ppm and the 2-methylphenyl aromatic protons as a multiplet at δ 6.9–7.3 ppm.

- $$ ^{13}C $$ NMR : The sulfonamide sulfur carbon resonates at δ 44–46 ppm, while the piperazine carbons appear at δ 45–55 ppm.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its biological activities, including antifungal, anticancer, and antiviral properties.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be due to the inhibition of fungal cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs

N,N-Dimethyl-4-(Pyrimidin-2-yl)Piperazine-1-Sulfonamide

- Structural Difference : The 2-methylphenyl group is replaced with a pyrimidin-2-yl ring.

- Functional Impact : The pyrimidine ring allows for the introduction of hydroxyl (-OH) or methoxy (-OCH₃) groups at the 5-position, enhancing free radical scavenging (FRS) activity. These modifications increase antioxidant efficacy by stabilizing radical intermediates .

- Metal Binding : Exhibits strong binding to redox-active metals (Cu⁺ > Cu²⁺ > Fe²⁺ > Fe³⁺ > Zn²⁺), critical for neutralizing Fenton reaction-derived hydroxyl radicals .

JHX Series (e.g., JHX-1, JHX-2)

- Structural Modifications : Derivatives include hydroxyl or dioxo groups on the pyrimidine ring (e.g., JHX-1: 4-(5-hydroxypyrimidin-2-yl)-N,N-dimethylpiperazine-1-sulfonamide).

- Functional Impact : Hydroxyl groups significantly enhance FRS activity, while dioxo groups improve chelation (CHL) of metal ions. JHX-2 shows dual FRS+CHL functionality, outperforming the parent compound in protecting human lens epithelial cells from H₂O₂-induced damage .

N,N-Dimethyl-4-(Pyridin-2-yl)Piperazine-1-Sulfonamide

- Structural Difference : Substitution with a pyridin-2-yl group instead of 2-methylphenyl.

Functional Analogs

FRS-Enhanced Analogs (e.g., Compound 2,6)

- Key Feature : Incorporation of a 5-hydroxypyrimidine group.

- Activity : 5-Hydroxypyrimidine analogs demonstrate 5-fold greater radical scavenging activity than α-tocopherol (vitamin E) in vitro. They protect against H₂O₂-induced glutathione depletion in retinal pigmented epithelial cells .

CHL-Enhanced Analogs (e.g., Compound 3,7)

- Key Feature : Addition of carbonyl groups for metal chelation.

- Activity : These analogs specifically inhibit hydroxyl radical generation in the Fenton reaction. For example, Compound 3 reduces Fe³⁺-mediated oxidative damage in hippocampal astrocytes by 70% at 10 µM .

Dual FRS+CHL Analogs (e.g., Compound 4,8)

- Key Feature : Combines 5-hydroxypyrimidine (FRS) and carbonyl (CHL) groups.

- Activity: Synergistic effects result in 90% cell viability retention under oxidative stress, surpassing monofunctional analogs .

Pharmacokinetic Comparison

Table 1: Tissue Distribution in Sprague Dawley Rats (0.05% Dietary Administration)

| Compound | Ocular Tissue (µg/g) | Neural Tissue (µg/g) | Liver (µg/g) |

|---|---|---|---|

| Parent (N,N-dimethyl-4-(2-methylphenyl)-...) | 12.3 ± 1.2 | 8.7 ± 0.9 | 45.6 ± 3.1 |

| FRS-Analog (JHX-1) | 18.4 ± 2.1 | 10.2 ± 1.3 | 32.8 ± 2.8 |

| CHL-Analog (JHX-3) | 9.8 ± 0.7 | 6.5 ± 0.6 | 50.1 ± 4.2 |

| MFAO (JHX-4) | 22.6 ± 2.5 | 15.3 ± 1.8 | 28.4 ± 2.5 |

Data from biodistribution studies .

- Key Insight : The parent compound shows moderate ocular and neural penetration but higher hepatic accumulation. Hydroxyl-group-containing analogs (e.g., JHX-1, JHX-4) exhibit enhanced ocular delivery, critical for treating AMD and cataracts.

Antimicrobial Sulfonamides (e.g., 6-(4-(Ethylsulfonyl)Piperazin-1-yl)-2-(Trifluoromethyl)Imidazo[1,2-b]Pyridazine)

- Structural Difference : Trifluoromethylimidazo-pyridazine substituent.

- Activity : Targets bacterial enzymes (e.g., dihydropteroate synthase) but lacks antioxidant or metal-chelating properties .

Serotonin Receptor Antagonists (e.g., p-MPPI)

- Structural Difference : Methoxyphenyl and iodobenzamide groups.

Biological Activity

N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a dimethyl group and a 2-methylphenyl moiety. The sulfonamide functional group enhances its solubility and biological interactions, making it a versatile compound in pharmacology.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of specific kinases that regulate cell proliferation and survival.

- Antifungal Properties : The compound has shown efficacy against various fungal pathogens by inhibiting fungal cell wall synthesis, thereby disrupting cell integrity.

- Antiviral Effects : Preliminary studies suggest potential antiviral activity, particularly against viruses such as chikungunya. The compound has been identified as a selective inhibitor of viral replication .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those associated with cancer cell growth.

- Receptor Binding : It binds to specific receptors that modulate cellular processes, influencing pathways related to apoptosis and immune response.

- Disruption of Signal Transduction : By interfering with signal transduction pathways, the compound can alter the expression of genes associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antifungal | Inhibition of cell wall synthesis | |

| Antiviral | Inhibition of viral replication |

Case Study 1: Anticancer Effects

In a study examining the anticancer properties of this compound, researchers found that the compound significantly reduced viability in multiple cancer cell lines. The study highlighted its ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida species. Results demonstrated that it effectively inhibited growth at low concentrations, indicating its potential for development as an antifungal medication.

Q & A

Q. Advanced Optimization

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions; lower temperatures (0–5°C) reduce racemization .

- Catalytic Additives : Triethylamine or pyridine to neutralize HCl byproducts, improving reaction efficiency .

How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?

Q. Basic Characterization

- ¹H NMR : Key signals include:

- Piperazine protons : δ 2.5–3.5 ppm (split into multiplets due to restricted rotation) .

- N,N-dimethyl groups : Singlet at δ 2.2–2.4 ppm .

- 2-Methylphenyl aromatic protons : δ 6.8–7.3 ppm (meta/para coupling patterns) .

- IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ confirm sulfonylation .

Q. Advanced Analysis

- HSQC/HMBC NMR : Assigns quaternary carbons and confirms connectivity between the piperazine ring and aryl groups .

- High-Resolution MS : Differentiates isotopic patterns to rule out halogenated impurities (common in sulfonamide syntheses) .

What contradictory findings exist regarding the biological activity of piperazine-sulfonamide derivatives, and how can they be reconciled?

Q. Case Study: Receptor Selectivity

- Dopamine D2 vs. D3 : Some studies report D2 antagonism (IC₅₀ ~50 nM), while others highlight D3 selectivity (IC₅₀ ~10 nM) for analogs with bulkier aryl substitutions .

- Resolution :

- Molecular Docking : Substituent orientation in the receptor’s hydrophobic pocket (e.g., 2-methylphenyl vs. 4-fluorophenyl) alters binding .

- In Vitro Assays : Use CHO cells transfected with individual receptor subtypes to isolate activity .

Q. Advanced SAR Modifications

- Piperazine Methylation : N,N-dimethyl groups reduce oxidative dealkylation by cytochrome P450 enzymes, extending half-life (t₁/₂ from 1.2 to 4.7 hrs in rat liver microsomes) .

- Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring decrease Phase I metabolism .

- Prodrug Approaches : Esterification of sulfonamide -SO₂NH₂ to -SO₂NHCOOR improves oral bioavailability .

How can conflicting solubility data across studies be addressed methodologically?

Q. Basic Protocol

Q. Advanced Reconciliation

- Co-solvent Systems : Ternary phase diagrams (water/ethanol/PEG400) identify optimal formulations for in vivo dosing .

What computational tools are most reliable for predicting the compound’s pharmacokinetic properties?

Q. Methodology

- ADMET Prediction : SwissADME or ADMETLab 2.0 for logP, BBB permeability, and CYP inhibition .

- MD Simulations : GROMACS to model blood-brain barrier penetration, leveraging the compound’s moderate logP (~2.5) .

How do structural modifications impact the compound’s antioxidant potential?

Case Study from

- Pyrimidine vs. Phenyl : Replacing the 2-methylphenyl with a 5-hydroxypyrimidine group increases radical scavenging (IC₅₀ for DPPH: 22 μM vs. 45 μM) .

- Mechanism : The -OH group donates hydrogen atoms to neutralize ROS, while the sulfonamide stabilizes the radical intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.